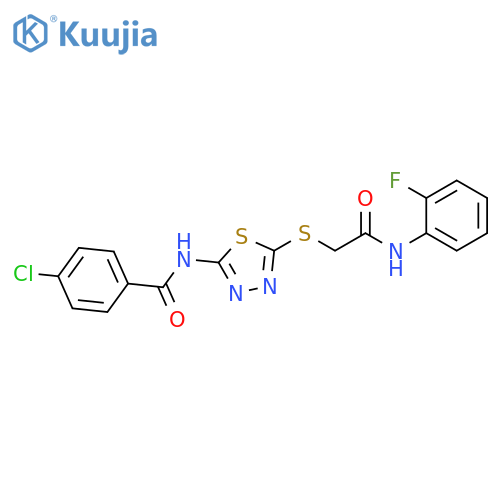

Cas no 392298-47-4 (4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

- 4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Benzamide, 4-chloro-N-[5-[[2-[(2-fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-

- Oprea1_101004

- AKOS024577073

- F0417-0935

- 392298-47-4

- 4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- 4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

-

- インチ: 1S/C17H12ClFN4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25)

- InChIKey: AUONYSVWNKWGDH-UHFFFAOYSA-N

- SMILES: C(NC1=NN=C(SCC(NC2=CC=CC=C2F)=O)S1)(=O)C1=CC=C(Cl)C=C1

計算された属性

- 精确分子量: 422.0074238g/mol

- 同位素质量: 422.0074238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 27

- 回転可能化学結合数: 6

- 複雑さ: 525

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- トポロジー分子極性表面積: 138Ų

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3(Predicted)

- 酸度系数(pKa): 7.22±0.50(Predicted)

4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0417-0935-40mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-30mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-75mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-2mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-50mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-2μmol |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-20μmol |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-10mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-25mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0417-0935-4mg |

4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

392298-47-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamideに関する追加情報

Comprehensive Analysis of 4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392298-47-4)

The compound 4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392298-47-4) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This thiadiazole-derived compound features a unique combination of functional groups, including a chlorobenzamide moiety and a fluorophenyl carbamoylmethyl sulfanyl side chain, which contribute to its potential biological activities. Researchers are particularly interested in its applications as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery for targeting resistant pathogens and cancer therapies.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like 1,3,4-thiadiazoles due to their diverse pharmacological properties. The presence of both chloro and fluoro substituents in this molecule enhances its lipophilicity and metabolic stability, key factors in modern drug design. Computational studies using AI-driven molecular docking have suggested potential interactions with enzyme targets, making it a subject of ongoing structure-activity relationship (SAR) investigations. These aspects resonate with frequently searched terms such as "new drug candidates 2023" and "small molecule therapeutics," reflecting industry demand for innovative bioactive compounds.

The synthesis of CAS 392298-47-4 typically involves multi-step organic reactions, including amide coupling and thioether formation, which are widely discussed in green chemistry forums. Environmental considerations in chemical production have led researchers to explore catalyst-free methods for similar structures, addressing the popular query "how to reduce waste in pharmaceutical synthesis." Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the compound's purity, a critical parameter for preclinical studies that dominates academic search trends.

From a therapeutic perspective, the 4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide scaffold demonstrates intriguing structure-property relationships. The electron-withdrawing effects of its halogen atoms may influence protein binding affinity, while the thiadiazole ring could contribute to cell membrane permeability – topics frequently appearing in drug delivery research papers. Such characteristics make it relevant to trending discussions about "overcoming drug resistance mechanisms" and "optimizing oral bioavailability," which rank highly in scientific literature searches.

Quality control protocols for this compound emphasize HPLC purity analysis and residual solvent testing, meeting stringent ICH guidelines that align with industry searches for "pharmaceutical quality standards." Stability studies under various pH conditions and temperature stressors provide data crucial for formulation development, addressing common queries about "compound degradation pathways." These technical aspects position 392298-47-4 as a valuable reference material for analytical method development.

Emerging applications of 4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide extend to chemical biology research, where it serves as a molecular probe for studying enzyme inhibition kinetics. This connects with the rising popularity of "target identification techniques" in academic search engines. Furthermore, its structural features inspire medicinal chemistry optimization strategies, particularly in modifying the sulfanyl linker or aromatic substituents – key terms in patent literature searches for derivative compounds.

The compound's crystallographic data, when available, contributes valuable information to molecular modeling databases, supporting the growing field of computer-aided drug design (CADD). Researchers investigating "how to predict drug-like properties" often reference such structural insights. Additionally, the fluorophenyl component makes it relevant to studies on fluorine in drug molecules, a hot topic given fluorine's unique effects on binding selectivity and metabolic stability.

In conclusion, CAS 392298-47-4 represents an important case study in contemporary pharmaceutical development, bridging multiple disciplines from organic synthesis to biological evaluation. Its structural complexity and potential applications continue to drive scientific inquiry, making it a compound of sustained interest in both academic and industrial research settings. The molecule's characteristics address numerous current challenges in drug discovery, positioning it as a valuable subject for future investigations aligned with trending research priorities.

392298-47-4 (4-chloro-N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide) Related Products

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)